2,6-Diiodo-4-methylphenol
Overview
Description
2,6-Diiodo-4-methylphenol is an organic compound with the molecular formula C7H6I2O It is a phenolic compound characterized by the presence of two iodine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diiodo-4-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the iodination of 4-methylphenol (p-cresol) using iodine and an oxidizing agent such as sodium iodate or potassium iodate. The reaction typically occurs in an acidic medium, such as acetic acid, to facilitate the substitution of hydrogen atoms with iodine atoms at the 2 and 6 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in the presence of a suitable solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or zinc in acidic conditions.
Major Products Formed:
- Substitution reactions yield compounds like 2,6-dihydroxy-4-methylphenol or 2,6-diamino-4-methylphenol.
- Oxidation reactions produce quinones or other oxidized phenolic derivatives.
- Reduction reactions result in deiodinated phenols.
Scientific Research Applications
2,6-Diiodo-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radioactively labeled.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes.
Comparison with Similar Compounds
2,4-Diiodo-6-methylphenol: Similar structure but with iodine atoms at the 2 and 4 positions.
2,6-Dibromo-4-methylphenol: Similar structure with bromine atoms instead of iodine.
2,6-Diiodo-4-chlorophenol: Similar structure with a chlorine atom at the 4 position instead of a methyl group.
Uniqueness: 2,6-Diiodo-4-methylphenol is unique due to the specific positioning of iodine atoms and the presence of a methyl group, which confer distinct chemical properties and reactivity. The iodine atoms enhance the compound’s electron density and reactivity, making it suitable for various chemical transformations and applications.
Properties
IUPAC Name |
2,6-diiodo-4-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNIUGKLFHIHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404074 | |
Record name | 2,6-diiodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-18-0 | |
Record name | 2,6-Diiodo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-diiodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIIODO-4-METHYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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